molecular formula C11H23NS B13252833 4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine

4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine

Cat. No.: B13252833
M. Wt: 201.37 g/mol
InChI Key: SLXYURULAIXLLT-UHFFFAOYSA-N
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Description

4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine typically involves the reaction of piperidine with 2-[(2-methylpropyl)sulfanyl]ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the piperidine ring or the sulfanyl group.

Scientific Research Applications

4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: Piperidine derivatives are often explored for their potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic properties.

    Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes in the body, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by influencing its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine can be compared with other piperidine derivatives, such as:

    4-{2-[(2-Methylpropyl)sulfonyl]ethyl}piperidine: This compound has a sulfonyl group instead of a sulfanyl group, which may affect its chemical reactivity and biological activity.

    4-{2-[(2-Methylpropyl)oxy]ethyl}piperidine:

    4-{2-[(2-Methylpropyl)amino]ethyl}piperidine: The amino group introduces different reactivity and potential interactions with biological targets.

Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and importance of piperidine derivatives in various fields.

Properties

Molecular Formula

C11H23NS

Molecular Weight

201.37 g/mol

IUPAC Name

4-[2-(2-methylpropylsulfanyl)ethyl]piperidine

InChI

InChI=1S/C11H23NS/c1-10(2)9-13-8-5-11-3-6-12-7-4-11/h10-12H,3-9H2,1-2H3

InChI Key

SLXYURULAIXLLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSCCC1CCNCC1

Origin of Product

United States

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